molecular formula C11H14ClI2NO3 B556647 L-3,5-Diiodotyrosine ethyl ester hydrochloride CAS No. 74051-47-1

L-3,5-Diiodotyrosine ethyl ester hydrochloride

Cat. No.: B556647
CAS No.: 74051-47-1
M. Wt: 497.49 g/mol
InChI Key: ILBBOCVXEPIPBR-FVGYRXGTSA-N
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Description

L-3,5-Diiodotyrosine ethyl ester hydrochloride is a chemical compound with the molecular formula C11H13NO3I2⋅HCl and a molecular weight of 497.5 g/mol . It is a derivative of tyrosine, an amino acid, and is characterized by the presence of two iodine atoms on the aromatic ring. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-3,5-Diiodotyrosine ethyl ester hydrochloride typically involves the iodination of L-tyrosine followed by esterification. The iodination process introduces iodine atoms at the 3 and 5 positions of the tyrosine molecule. This is usually achieved using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The resulting diiodotyrosine is then esterified using ethanol and hydrochloric acid to form the ethyl ester hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

L-3,5-Diiodotyrosine ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce deiodinated tyrosine derivatives .

Scientific Research Applications

L-3,5-Diiodotyrosine ethyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.

    Biology: The compound is used in studies related to thyroid hormone metabolism and function, as it is structurally similar to thyroid hormones.

    Medicine: Research involving this compound includes its potential use in diagnostic imaging and as a therapeutic agent for thyroid-related disorders.

    Industry: It is used in the production of iodinated contrast agents for medical imaging.

Mechanism of Action

The mechanism of action of L-3,5-Diiodotyrosine ethyl ester hydrochloride involves its interaction with thyroid hormone receptors and enzymes involved in thyroid hormone synthesis and metabolism. The compound can mimic the effects of natural thyroid hormones, influencing various physiological processes such as metabolism, growth, and development .

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-L-tyrosine: A mono-iodinated derivative of tyrosine.

    3,3’,5,5’-Tetraiodothyroacetic acid: A fully iodinated derivative with different biological activity.

    N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester: A structurally similar compound with an acetyl group.

Uniqueness

L-3,5-Diiodotyrosine ethyl ester hydrochloride is unique due to its specific iodination pattern and esterification, which confer distinct chemical and biological properties. Its ability to mimic thyroid hormones makes it particularly valuable in research related to thyroid function and disorders .

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13I2NO3.ClH/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6;/h3-4,9,15H,2,5,14H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBBOCVXEPIPBR-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClI2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224955
Record name L-3,5-Diiodotyrosine ethyl ester HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74051-47-1
Record name L-3,5-Diiodotyrosine ethyl ester HCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-3,5-Diiodotyrosine ethyl ester HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIIODO-L-TYROSINE ETHYL ESTER HYDROCHLORIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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